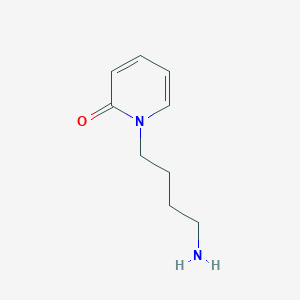

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridinone ring and an aminobutyl side chain. Its properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one, also known as Agmatine , exerts modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It interacts with several receptors, including nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .

Mode of Action

Agmatine is capable of exerting its modulatory actions simultaneously at multiple targets . It has been found to inhibit the release of insulin and glucagon . It also inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .

Biochemical Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

The exact pharmacokinetics of Agmatine is still being investigated . Isotopic labeling of agmatine has emerged as a powerful approach to study metabolism-related biological processes, when used in conjunction with nuclear magnetic resonance or chromatography-supported mass spectrometry . This isotopologue of Agmatine can be very helpful to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo .

Action Environment

It’s known that agmatine can exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease

Analyse Biochimique

Biochemical Properties

Agmatine can modify neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It is formed by the transfer of the 4-aminobutyl moiety from the polyamine spermidine to form an intermediate, deoxyhypusine [N ε - (4-aminobutyl)lysine] residue . This deoxyhypusine residue is hydroxylated by deoxyhypusine hydroxylase (DOHH) to generate hypusinated eIF5A .

Cellular Effects

Agmatine has a variety of biochemical properties. It can influence cell function by modifying neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It has been reported that agmatine is formed in the bovine brain and displaces clonidine by binding to α-2-adrenergic and imidazoline receptors . They also state that agmatine may act as a neurotransmitter .

Molecular Mechanism

Agmatine exerts its effects at the molecular level through several mechanisms. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, which plays a vital role in synaptic plasticity . As an agonist of imidazoline receptors, Agmatine can influence the monoaminergic system, which is involved in several cognitive processes .

Metabolic Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .

Transport and Distribution

Agmatine is transported into rat brain mitochondria by an electrophoretic mechanism, requiring high membrane potential values

Subcellular Localization

Méthodes De Préparation

The synthesis of 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one typically involves several steps. One common method includes the reaction of 1,4-diaminobutane with cyanamide, followed by cyclization to form the pyridinone ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method also ensures better control over reaction conditions and product quality.

Analyse Des Réactions Chimiques

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Comparaison Avec Des Composés Similaires

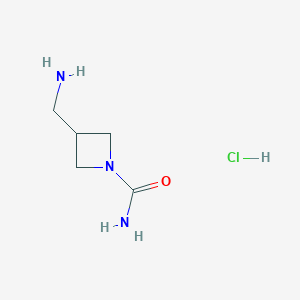

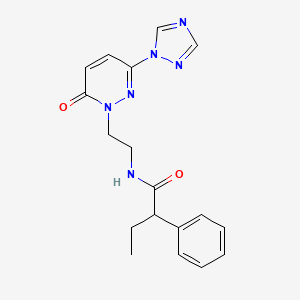

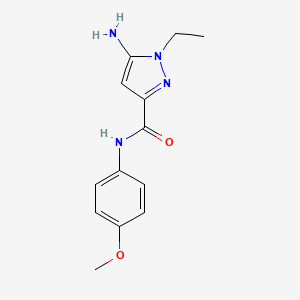

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one can be compared to other similar compounds, such as:

Pyrrolinium ions: These compounds have a similar cyclic structure but differ in their specific functional groups and side chains.

The uniqueness of this compound lies in its combination of the pyridinone ring and the aminobutyl side chain, which imparts distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable subject of study in various fields. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in advancing scientific knowledge.

Propriétés

IUPAC Name |

1-(4-aminobutyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOYFXSPKGVQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-benzoylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437866.png)

![6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B2437872.png)

![2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride](/img/structure/B2437876.png)

![Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2437878.png)

![(S)-4-(methylthio)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoic acid](/img/structure/B2437879.png)

![methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2437880.png)

![2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2437885.png)